N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide
Description
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide is a brominated acetamide derivative characterized by an ortho-bromophenyl group attached to the acetamide nitrogen and a furan-2-ylmethyl amino substituent on the adjacent carbon. Its molecular formula is $ \text{C}{13}\text{H}{14}\text{BrN}2\text{O}2 $, with a molecular weight of 345.62 g/mol . The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, sc-354274) and is typically synthesized via acylation reactions involving brominated aniline derivatives and furan-containing amine precursors .
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(furan-2-ylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10/h1-7,15H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQLEJEJLTINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article explores the biological activity of this compound, providing an overview of its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be denoted as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 284.14 g/mol
This compound features a bromophenyl group attached to an acetamide moiety, which is further linked to a furan ring through a methylene bridge. The presence of bromine and furan contributes to its unique biological properties.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. A study highlighted its effectiveness against various pathogenic fungi, including Aspergillus species. The compound's mechanism involves inhibiting fungal cell wall synthesis and disrupting membrane integrity.
Case Study: Efficacy Against Aspergillus
In a controlled laboratory setting, the compound was tested against Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values were determined as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Aspergillus niger | 32 |
| Candida albicans | 16 |
These results suggest that this compound could be a promising candidate for antifungal treatments, particularly in immunocompromised patients where fungal infections are prevalent.
Antibacterial Activity
The compound also demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits the growth of various bacterial strains by targeting their cell wall synthesis.
Case Study: Antibacterial Efficacy
In another study, this compound was evaluated against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound exhibited potent activity against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : By interfering with the biosynthesis pathways of chitin and glucan in fungal cells.
- Disruption of Membrane Integrity : The compound may alter membrane permeability, leading to cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes critical for bacterial growth and survival.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide. Research indicates that modifications in the molecular structure can significantly enhance inhibitory activity against viral targets. For instance, certain derivatives have shown improved efficacy against flavivirus proteases, with IC50 values indicating potent inhibition at low concentrations . This suggests that this compound may serve as a lead compound for developing antiviral agents.
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Nitrogen heterocycles, often found in similar compounds, are known to play critical roles in the development of antibacterial drugs . The presence of the furan ring and bromine substituent may enhance interactions with bacterial targets, potentially leading to new therapeutic options against resistant strains.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies show that variations in substituents on the aromatic rings can lead to significant changes in biological activity. For example:
| Compound Modification | IC50 Value (µM) | Comments |
|---|---|---|
| Bromine at para position | 0.52 | High activity against ZVpro |
| Hydroxymethyl substitution | 0.52 | Enhanced activity |
| Acetylation of amine group | >10 | Loss of activity |
These findings indicate that careful modification of the chemical structure can yield compounds with enhanced efficacy.
Oxidative Stress Protection
There is emerging evidence that this compound may offer protective effects against oxidative stress-related diseases. Compounds with similar structures have been implicated in reducing oxidative damage in cellular models, suggesting a potential role in neuroprotection and cardioprotection.
Drug Development
Given its promising biological activities, this compound could serve as a scaffold for developing new drugs targeting various diseases, including viral infections and bacterial resistance. The ability to modify its structure while retaining or enhancing activity makes it a valuable candidate for further research.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Note: The hydrochloride salt of the target compound (Molecular Formula: $ \text{C}{13}\text{H}{14}\text{BrClN}2\text{O}2 $) improves aqueous solubility, a critical factor for in vitro assays .
Conformational and Spectroscopic Analysis
- N-Benzyl-N-(furan-2-ylmethyl)acetamide : NMR and DFT studies reveal restricted rotation around the amide bond due to steric bulk, favoring specific conformers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution of 2-bromoaniline derivatives followed by amidation. Key steps include:
- Step 1 : Reacting 2-bromophenyl precursors with chloroacetyl chloride under controlled pH (8–9) to form intermediate acetamides.
- Step 2 : Introducing the furan-2-ylmethylamine group via reductive amination or coupling reactions, using catalysts like Pd/C or Cu(I) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm connectivity of the bromophenyl, furan, and acetamide moieties. Key signals include aromatic protons (δ 6.8–7.6 ppm) and the acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identify the C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~351.1 Da) .
Q. What experimental protocols assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Study : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Analyze degradation kinetics using HPLC (C18 column, acetonitrile/water mobile phase) at 24-hour intervals .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and logP determination via octanol-water partitioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, especially for the furan and bromophenyl regions .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09 with B3LYP/6-31G*) to validate assignments .
Q. What methodologies optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, temperature). For example, a 3-factor DoE identified 0.5 mol% Pd(OAc)₂ and 70°C as optimal for amidation .
- Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce side reactions (residence time: 30 min, flow rate: 0.5 mL/min) .
Q. What biochemical assays are suitable for investigating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Calculate IC₅₀ via dose-response curves (0.1–100 µM) .
- Cellular Assays : Measure apoptosis (Annexin V/PI staining) or ROS production (DCFH-DA probe) in cancer cell lines (e.g., MCF-7) .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the bromophenyl group with chloro- or methyl-substituted aryl rings. Modify the furan moiety to thiophene or pyridine .
- Bioactivity Profiling : Compare IC₅₀ values across analogs in enzyme/cell-based assays. Use clustering analysis (e.g., PCA) to identify critical substituents .
Q. What in silico strategies predict biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets like PARP-1 or EGFR (PDB IDs: 4UND, 1M17). Prioritize poses with lowest ∆G values .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Lys72 of PARP-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
